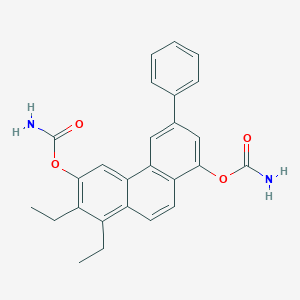

Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of phenanthridine derivatives often involves radical cyclization processes and the utilization of photocatalysis under visible light. For instance, Wang et al. (2015) explored a protocol to obtain various 6-difluoromethylenephosphonated phenanthridines through radical cyclization, utilizing diethyl bromodifluoromethylphosphonate and 2-isocyanobiphenyls as radical acceptors, demonstrating the efficiency of visible-light photocatalysis in synthesizing phenanthridine derivatives (Wang et al., 2015).

Molecular Structure Analysis

The molecular structure of phenanthridine derivatives and related compounds can be elucidated through various analytical techniques, including crystallography. For example, Mohan et al. (2003) determined the crystal structure of 1,4-dihydro-6-methyl-5-N,N-diethylcarbamoyl-4-phenyl-2(3H)-pyrimidinethione, providing insights into the conformation of the central heterocyclic ring, which is close to a half-chair conformation (Mohan et al., 2003).

Chemical Reactions and Properties

Phenanthridine derivatives undergo various chemical reactions, including oxidative cyclization and fluoroalkylation, facilitated by visible light and metal-free conditions. For instance, Wang et al. (2013) developed a mild and efficient method for the synthesis of 6-(trifluoromethyl)phenanthridines through oxidative cyclization of 2-isocyanobiphenyls, illustrating the versatility of phenanthridine derivatives in chemical synthesis (Wang et al., 2013).

Physical Properties Analysis

The physical properties of phenanthridine derivatives, including solubility, melting point, and crystallinity, can significantly influence their applicability in various fields. However, specific details on the physical properties of diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate were not directly found in the literature, suggesting a gap in the current research focus.

Chemical Properties Analysis

The chemical properties of phenanthridine derivatives, such as reactivity, stability, and electrochemical behavior, are critical for their potential applications. Research on similar compounds, like the study by Prunkl et al. (2010), which elucidated the optical, redox, and DNA-binding properties of phenanthridinium chromophores, highlights the importance of substituents in determining the chemical behavior of these compounds (Prunkl et al., 2010).

Scientific Research Applications

Synthetic Methods and Chemical Properties

- A study demonstrated the synthesis of phenanthridines, including derivatives potentially related to "Diethyl (6-phenylphenanthridine-3,8-diyl)dicarbamate," through visible-light-driven radical cyclization processes, showing the utility of these methods in preparing phenanthridine derivatives with various substituents (Wang et al., 2015).

- Another research highlighted a method for synthesizing 6-aroylated phenanthridines via base-promoted homolytic aromatic substitution (BHAS), presenting a novel approach to modify the phenanthridine core, which may include derivatives similar to the compound (Leifert et al., 2013).

Optical and Electronic Properties

- The optical and redox properties of phenanthridinium chromophores were investigated to understand the effect of phenyl substituents on fluorescence enhancement. This research may provide insights into the photophysical behavior of similar phenanthridine derivatives (Prunkl et al., 2010).

- Another study on the synthesis, thermal stability, and optical properties of hyperbranched polyarylenes containing carbazole and fluorene moieties, including phenanthridine derivatives, explored their potential applications in optoelectronics (Häussler et al., 2007).

Pharmacological Potential

- Derivatives of 1,4-dihydropyridine, a closely related structural family to phenanthridines, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. While not directly about "this compound," this research indicates the potential pharmacological relevance of structurally similar compounds (Ulloora et al., 2012).

Safety and Hazards

The compound is classified under the GHS07 hazard class. The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell, IF ON SKIN: Wash with plenty of soap and water, IF IN EYES: Rinse cautiously with water for several minutes .

properties

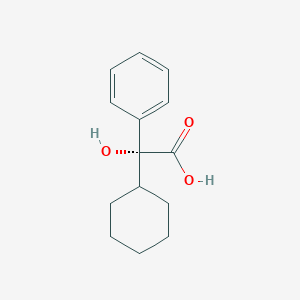

IUPAC Name |

ethyl N-[3-(ethoxycarbonylamino)-6-phenylphenanthridin-8-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4/c1-3-31-24(29)26-17-10-12-19-20-13-11-18(27-25(30)32-4-2)15-22(20)28-23(21(19)14-17)16-8-6-5-7-9-16/h5-15H,3-4H2,1-2H3,(H,26,29)(H,27,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBJQVYUYWKCCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(N=C3C=C(C=CC3=C2C=C1)NC(=O)OCC)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62895-39-0 |

Source

|

| Record name | 3,8-Bis(ethoxycarbonylamino)-6-phenylphenanthridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62895-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2S,3R,4R,5R)-2-[6-amino-3-[[6-amino-9-[(2S,3R,4R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]-3-[6-(propanoylamino)hexanoyloxy]oxolan-2-yl]-4H-purin-3-yl]disulfanyl]-4H-purin-9-yl]-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] 6-(propanoylamino)hexanoate](/img/structure/B17653.png)